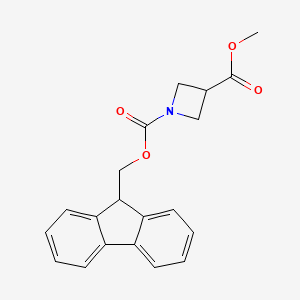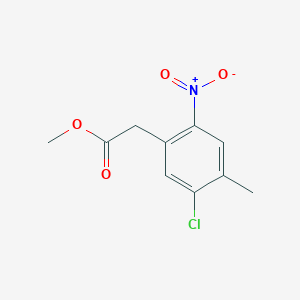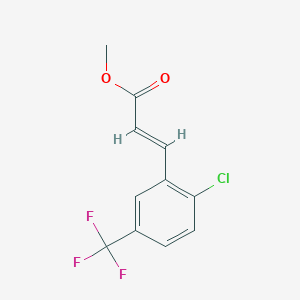
2-Chloro-5-(trifluoromethyl)cinnamic acid methyl ester
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Chloro-5-(trifluoromethyl)cinnamic acid methyl ester is an organic compound with the molecular formula C11H8ClF3O2. It is a derivative of cinnamic acid, where the phenyl ring is substituted with a chlorine atom at the 2-position and a trifluoromethyl group at the 5-position. This compound is known for its applications in various fields, including organic synthesis and material science.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-5-(trifluoromethyl)cinnamic acid methyl ester typically involves the esterification of 2-Chloro-5-(trifluoromethyl)cinnamic acid. One common method is the reaction of the acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. This could include the use of continuous flow reactors and optimized reaction conditions to maximize yield and purity. The choice of solvents, catalysts, and reaction parameters is crucial to ensure the cost-effectiveness and environmental sustainability of the process.
化学反应分析
Types of Reactions
2-Chloro-5-(trifluoromethyl)cinnamic acid methyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Substitution: The chlorine atom and trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to a variety of substituted cinnamic acid derivatives.
科学研究应用
2-Chloro-5-(trifluoromethyl)cinnamic acid methyl ester has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex molecules.
Biology: The compound can be used in the study of biochemical pathways and as a probe in various biological assays.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and coatings.
作用机制
The mechanism of action of 2-Chloro-5-(trifluoromethyl)cinnamic acid methyl ester involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of certain enzymes or receptors, depending on its structure and functional groups. The trifluoromethyl group, in particular, can enhance the compound’s binding affinity and selectivity for its targets.
相似化合物的比较
2-Chloro-5-(trifluoromethyl)cinnamic acid methyl ester can be compared with other similar compounds, such as:
2-Chloro-5-(trifluoromethyl)benzoic acid: This compound has a similar structure but lacks the ester group, which can affect its reactivity and applications.
2-Chloro-5-(trifluoromethyl)pyridine: This compound contains a pyridine ring instead of a phenyl ring, leading to different chemical properties and uses.
Methyl 2-chloro-5-(trifluoromethyl)nicotinate: This compound is another ester derivative with a similar substitution pattern but different core structure.
The uniqueness of this compound lies in its specific substitution pattern and the presence of both chlorine and trifluoromethyl groups, which confer distinct chemical and biological properties.
属性
IUPAC Name |
methyl (E)-3-[2-chloro-5-(trifluoromethyl)phenyl]prop-2-enoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8ClF3O2/c1-17-10(16)5-2-7-6-8(11(13,14)15)3-4-9(7)12/h2-6H,1H3/b5-2+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKAGUGOHMQKACW-GORDUTHDSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C=CC1=C(C=CC(=C1)C(F)(F)F)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)/C=C/C1=C(C=CC(=C1)C(F)(F)F)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8ClF3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.63 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
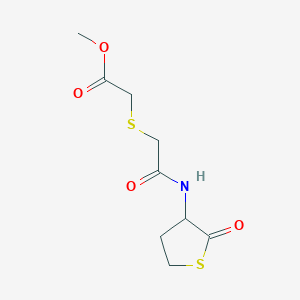
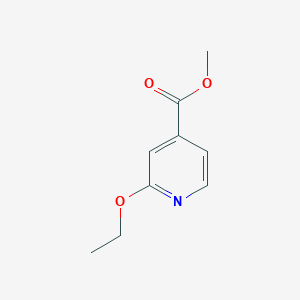
![dicyclohexylamine methyl (2S)-2-{[(tert-butoxy)carbonyl]amino}-3-methoxypropanoate](/img/structure/B7960446.png)
![Alfa-[[(1,1-dimethylethoxy)carbonyl]amino]-benzenacetic acid methyl ester](/img/structure/B7960457.png)

![4-tert-butyl 1-methyl (2S)-2-{[(tert-butoxy)carbonyl]amino}butanedioate](/img/structure/B7960473.png)
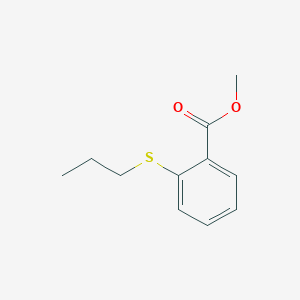
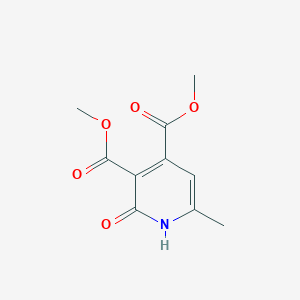
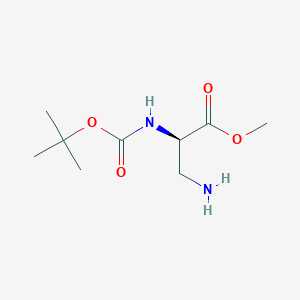
![Methyl 1-cyclopropyl-6-fluoro-8-methoxy-7-[3-(methylamino)piperidin-1-YL]-4-oxoquinoline-3-carboxylate](/img/structure/B7960498.png)
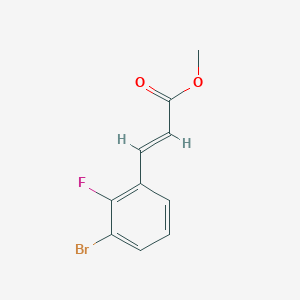
![[3-(Methoxycarbonyl)-4-(trifluoromethoxy)phenyl]boronic acid](/img/structure/B7960510.png)
